N-[4-(BENZYLOXY)PHENYL]-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-[4-(BENZYLOXY)PHENYL]-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a fluorobenzenesulfonyl group, and a piperidine carboxamide moiety
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been shown to have anti-inflammatory effects , suggesting potential targets could be enzymes or proteins involved in inflammation.
Mode of Action
Based on its structural similarity to other anti-inflammatory compounds, it may interact with its targets to modulate their activity, thereby reducing inflammation .
Biochemical Pathways
, it’s plausible that it may influence pathways related to inflammation. For instance, it might affect the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, key mediators of inflammation .
Result of Action
The compound has been shown to have anti-inflammatory effects in vitro and in vivo . It was found to be effective in a carrageenan-induced rat paw edema inhibition assay, suggesting it may reduce inflammation in a similar manner to diclofenac sodium .
Preparation Methods
The synthesis of N-[4-(BENZYLOXY)PHENYL]-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-benzyloxybenzylamine with appropriate reagents to form the benzyloxyphenyl intermediate.
Introduction of the Fluorobenzenesulfonyl Group: The benzyloxyphenyl intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under suitable conditions to introduce the fluorobenzenesulfonyl group.
Formation of the Piperidine Carboxamide Moiety: The final step involves the reaction of the intermediate with piperidine-4-carboxylic acid or its derivatives to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[4-(BENZYLOXY)PHENYL]-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: It is used in studies exploring its effects on cellular pathways and molecular targets, contributing to the understanding of its mechanism of action.
Chemical Research: The compound serves as a model compound in various chemical reactions, helping to elucidate reaction mechanisms and optimize synthetic methodologies.
Comparison with Similar Compounds
N-[4-(BENZYLOXY)PHENYL]-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
(4-Benzyloxy)phenylacetic acid: This compound shares the benzyloxyphenyl group but differs in its carboxylic acid functionality.
N-[4-(Benzyloxy)phenyl]glycinamide: This compound has a similar benzyloxyphenyl group but features a glycinamide moiety instead of the piperidine carboxamide.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O4S/c26-21-6-12-24(13-7-21)33(30,31)28-16-14-20(15-17-28)25(29)27-22-8-10-23(11-9-22)32-18-19-4-2-1-3-5-19/h1-13,20H,14-18H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFMKXFTGLZGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.